molecular formula C21H25N5O4 B2804581 methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 877808-14-5

methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2804581
CAS No.: 877808-14-5
M. Wt: 411.462
InChI Key: XHMOIECOFIWFDZ-UHFFFAOYSA-N
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Description

Methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate (hereafter referred to as Compound A) is a pyrimidopurine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • 1,7-Dimethyl substituents on the purine-like ring system.
  • A methyl ester moiety at the acetoxy position, influencing solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-14-11-24(10-9-15-7-5-4-6-8-15)20-22-18-17(25(20)12-14)19(28)26(13-16(27)30-3)21(29)23(18)2/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMOIECOFIWFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their condensation under controlled conditions. Key reagents often include methylating agents, strong acids or bases, and specific catalysts to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties.

Scientific Research Applications

methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammatory processes or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A shares its pyrimidopurine core with several derivatives, but variations in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Core Structure Substituents Key Differences Similarity Index (Tanimoto)
Compound A Pyrimido[1,2-g]purine 1,7-dimethyl; 9-(2-phenylethyl); methyl ester Reference compound
Compound B (methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-...]acetate) Pyrimido[1,2-g]purine 9-(3,5-dimethylphenyl); 1-methyl Phenyl substitution : 3,5-dimethylphenyl vs. 2-phenylethyl in Compound A. Alters steric bulk and π-π stacking potential. ~85% (estimated via fingerprint comparison)
Compound C (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-...dicarboxylate) Imidazo[1,2-a]pyridine Phenethyl group; nitro and cyano substituents Core heterocycle : Imidazopyridine vs. pyrimidopurine. Reduced hydrogen-bonding capacity. ~65% (structural divergence lowers similarity)
Compound D (Venlafaxine derivatives) Aryl-alkyl amine Phenethyl-like side chain Functional groups : Lack of diketone and heterocyclic core. Pharmacokinetic profiles diverge significantly. <50%

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The methyl ester in Compound A may undergo hydrolysis to a carboxylic acid, contrasting with Compound C’s ethyl ester, which is more resistant to esterases .
  • Bioactivity : While direct data for Compound A are scarce, pyrimidopurine derivatives with similar diketone motifs (e.g., SAHA-like compounds) show histone deacetylase (HDAC) inhibition . However, substituent variations (e.g., phenethyl vs. phenyl groups) significantly modulate target affinity .

Computational Similarity Assessment

  • Tanimoto Coefficient : Using molecular fingerprints (e.g., Morgan or MACCS keys), Compound A exhibits >80% similarity to other pyrimidopurines but <60% to imidazopyridines .
  • Activity Cliffs: Minor structural changes (e.g., phenyl vs. phenethyl) can lead to drastic activity shifts, as seen in nitroimidazole derivatives . This highlights the need for empirical validation even for high-similarity compounds.

Research Findings and Implications

  • Synthetic Accessibility : Compound A’s synthesis likely involves multi-step purine functionalization, akin to methods for analogous pyrimidopurines (e.g., adamantane-containing derivatives) .
  • Cross-Reactivity Risks: Immunoassays targeting Compound A may show cross-reactivity with phenyl- or phenethyl-bearing analogues, necessitating stringent validation .
  • Drug Design : The 2-phenylethyl group in Compound A offers a balance between lipophilicity and steric tolerance, making it a candidate for optimizing kinase inhibitors or epigenetic modulators .

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